molecular formula C31H40N7O6PS B14166116 Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester

Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester

Cat. No.: B14166116
M. Wt: 669.7 g/mol
InChI Key: IMOIDYYNSCXJEZ-UHFFFAOYSA-N
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Description

Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester is a complex organic compound that belongs to the class of phosphonic acids This compound is characterized by its unique structure, which includes an indazole ring, a morpholine ring, and a thienopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester typically involves multi-step organic reactions The process may start with the preparation of the indazole and thienopyrimidine intermediates, followed by their coupling with the morpholine and piperazine rings

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, reduced analogs, and substituted compounds with modified functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester can be compared with other similar compounds, such as:

    Phosphonic acid derivatives: Compounds with similar phosphonic acid ester groups.

    Indazole-containing compounds: Molecules with indazole rings that exhibit similar biological activities.

    Thienopyrimidine analogs: Compounds with thienopyrimidine moieties that share similar chemical properties.

The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C31H40N7O6PS

Molecular Weight

669.7 g/mol

IUPAC Name

5-diethoxyphosphoryl-1-[4-[[2-(1H-indazol-4-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]pentane-1,4-dione

InChI

InChI=1S/C31H40N7O6PS/c1-3-43-45(41,44-4-2)21-22(39)8-9-28(40)37-12-10-36(11-13-37)20-23-18-27-29(46-23)31(38-14-16-42-17-15-38)34-30(33-27)24-6-5-7-26-25(24)19-32-35-26/h5-7,18-19H,3-4,8-17,20-21H2,1-2H3,(H,32,35)

InChI Key

IMOIDYYNSCXJEZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)CCC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)C4=C5C=NNC5=CC=C4)N6CCOCC6)OCC

Origin of Product

United States

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